Bienvenue dans la boutique en ligne BenchChem!

Esatenolol

β-blocker pharmacology radioligand binding enantioselectivity

Esatenolol is the active (S)-enantiomer of atenolol with 46-fold higher β1-adrenergic binding affinity than (R)-atenolol. At 50 mg, esatenolol achieves β-blockade (−35% rate pressure product reduction) equivalent to 100 mg racemate (−37%); the (R)-enantiomer is inert. For chiral SAR, pharmacokinetic, and QC applications, only enantiopure esatenolol (≥98% chiral HPLC) eliminates the confounding variable of inactive enantiomer mass present in racemic material.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 93379-54-5
Cat. No. B119228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsatenolol
CAS93379-54-5
Synonyms4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide;  (-)-Atenolol;  _x000B_(-)-Atenolol;  (S)-Atenolol;  Esatenolol;  S-(-)-Atenolol; 
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
InChIKeyMETKIMKYRPQLGS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esatenolol CAS 93379-54-5: Enantiomer-Specific Procurement of the Active β1-Blocker S-Atenolol


Esatenolol (CAS 93379-54-5), also designated as (S)-(-)-atenolol, is the pharmacologically active enantiomer of the widely prescribed cardioselective β1-adrenergic receptor antagonist atenolol [1]. As a single-enantiomer chiral small molecule with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol, esatenolol exhibits a defined absolute stereochemistry (S-configuration at the single chiral center) and a specific optical rotation of [α]23/D −10.5° (c = 0.5 in H2O) . Commercial research-grade preparations are available with certified enantiomeric purity specifications, typically ≥95% to ≥97% as determined by chiral HPLC .

Why Racemic Atenolol Cannot Substitute for Esatenolol: Stereochemical Determinants of Pharmacological Activity


In β-adrenergic antagonist procurement and chiral pharmaceutical research, racemic atenolol (a 50:50 mixture of (R)- and (S)-enantiomers) cannot be directly substituted for esatenolol due to profound stereospecific differences in pharmacological activity. Direct radioligand binding studies in guinea pig cardiac β-adrenergic receptors have demonstrated that (S)-atenolol (esatenolol) exhibits approximately 46-fold higher binding affinity than its (R)-counterpart, establishing a substantial eudismic ratio [1]. Critically, in randomized, double-blind crossover studies in healthy human volunteers, single oral doses of 50 mg (S)-atenolol produced exercise-induced rate-pressure product reductions (−35%; P < 0.01) equivalent to those achieved with 100 mg racemic atenolol (−37%; P < 0.01), whereas 50 mg (R)-atenolol produced no measurable β-blocking effect [1]. Consequently, 50% of the mass of racemic atenolol—the (R)-enantiomer—is pharmacologically inert at β1-adrenergic receptors, rendering esatenolol the sole contributor to therapeutic β1-blockade. For studies requiring precise control over active drug exposure, stereochemically defined endpoints, or accurate structure-activity relationship (SAR) analysis, racemic material introduces an uncontrolled variable of inactive enantiomer mass that cannot be compensated for by simple dose adjustment.

Esatenolol CAS 93379-54-5 Quantitative Differentiation Evidence vs. (R)-Atenolol and Racemate


β1-Adrenergic Receptor Binding Affinity: 46-Fold Enantioselectivity Advantage

Esatenolol demonstrates a 46-fold higher binding affinity for β-adrenergic receptors compared to (R)-atenolol. This eudismic ratio of 46 quantitatively establishes that the (S)-enantiomer is overwhelmingly responsible for receptor engagement at the molecular level [1].

β-blocker pharmacology radioligand binding enantioselectivity receptor affinity

Human Pharmacodynamic Activity: (R)-Atenolol Exhibits Zero Functional β-Blockade

In a randomized, double-blind, crossover study in 12 healthy volunteers, the effects of single oral doses of 100 mg racemic atenolol were compared during exercise to equal amounts of the optically pure enantiomers: 50 mg (R)-atenolol and 50 mg (S)-atenolol (esatenolol). The mean rate pressure product decreased with racemic atenolol (−37%; P < 0.01) and half-dosed (S)-atenolol (−35%; P < 0.01) to the same extent, whereas (R)-atenolol caused no effect [1]. This demonstrates that (S)-atenolol at 50 mg produces a β-blocking effect statistically indistinguishable from 100 mg racemate, while (R)-atenolol is functionally inert in vivo.

clinical pharmacology exercise testing hemodynamics β-blockade efficacy

Stereospecific Systemic Exposure: (R)-Atenolol AUC Exceeds (S)-Atenolol Despite Zero Activity

Pharmacokinetic analysis from the same crossover study revealed that the AUC (area under the plasma concentration-time curve) of (R)-atenolol was 1.08-fold greater (P < 0.01) than that of the (S)-enantiomer [1]. Importantly, mean AUCs, maximal plasma concentrations (Cmax), and plasma half-lives (t1/2) of the enantiomers were similar regardless of whether they were administered as optically pure enantiomers or as the racemic mixture, indicating no significant stereochemical interaction affecting absorption or elimination [1].

pharmacokinetics enantioselective disposition AUC bioanalysis

Chiral Purity Verification: Baseline HPLC Separation with Selectivity Factor 1.25

Reliable procurement and use of esatenolol require verification of enantiomeric purity. A validated isocratic chiral HPLC method employing a Eurocel 01 cellulose-based stationary phase achieves baseline separation of R- and S-atenolol with retention factors of kʼ1 = 6.53 for the first-eluting enantiomer and kʼ2 = 8.17 for the second, yielding a selectivity factor (α) of 1.25 [1]. Alternative methods using Chiralcel OD columns with hexane-ethanol-diethylamine mobile phases report coefficients of variation as low as 0.59% for (S)-isomer quantitation and average recovery of 100.33% [2].

chiral chromatography enantiomeric purity quality control analytical method validation

Commercial Enantiopurity Specifications: ≥97% (HPLC) with Defined Optical Rotation

Commercially available esatenolol (CAS 93379-54-5) is supplied with verified enantiopurity specifications. Research-grade material is certified at ≥97% purity by chiral HPLC with defined optical rotation of [α]23/D −10.5° (c = 0.5 in H2O) . The racemic comparator (RS)-atenolol (CAS 29122-68-7) is offered as a 50:50 mixture without enantiomeric specification .

vendor specification enantiomeric purity quality assurance research procurement

Stereochemical Identity Confirmation via Chiroptical and Physical Constants

Esatenolol can be authenticated through its unique combination of physical constants that differentiate it from the racemate and the (R)-enantiomer. Esatenolol exhibits a melting point of 148-152°C and a specific optical rotation of [α]23/D −10.5° (c = 0.5 in H2O) . In contrast, racemic atenolol displays a different melting point range (literature value approximately 146-148°C) and a net optical rotation of zero due to equal concentrations of (+) and (−) enantiomers [1].

stereochemical characterization optical rotation melting point compound authentication

Esatenolol CAS 93379-54-5: Validated Research and Industrial Application Scenarios


Chiral Analytical Reference Standard for Enantiomeric Purity Determination of Atenolol Formulations

Esatenolol serves as a primary chiral reference standard for establishing enantiomeric purity in pharmaceutical quality control laboratories. Using validated chiral HPLC methods with selectivity factors of 1.25 and coefficients of variation below 0.6%, esatenolol calibrates retention time and quantitation parameters for the active (S)-enantiomer [1]. This application is essential for regulatory compliance in markets where enantiopure atenolol formulations (e.g., S-atenolol launched in India) require batch release testing, and for forensic analysis of generic racemic atenolol tablets where enantiomeric composition must be verified.

Stereospecific Pharmacodynamic Studies Excluding Inactive (R)-Enantiomer Interference

In pharmacological research requiring precise β1-adrenergic receptor blockade without the confounding presence of the pharmacologically inert (R)-enantiomer, esatenolol provides a defined single-entity tool. As demonstrated in human volunteer studies, 50 mg esatenolol produces β-blockade equivalent to 100 mg racemate (−35% vs. −37% rate pressure product reduction), while (R)-atenolol contributes no functional effect [2]. This property is critical for in vitro receptor binding assays, ex vivo tissue bath studies, and in vivo cardiovascular models where the 46-fold higher binding affinity of the (S)-enantiomer defines the dose-response relationship.

Enantioselective Pharmacokinetic and Drug-Disposition Investigations

Esatenolol enables stereospecific pharmacokinetic studies that would be impossible with racemic material. Research has established that (R)-atenolol exhibits an AUC 1.08-fold greater than (S)-atenolol (P < 0.01) despite having no β-blocking activity, yet the enantiomers show no significant pharmacokinetic interaction when co-administered [2]. Esatenolol serves as both the study compound for characterizing (S)-enantiomer disposition and as an analytical standard for enantioselective bioanalytical method development using chiral HPLC-MS/MS platforms [1].

Chiral Switch Pharmaceutical Development and Bioequivalence Benchmarking

For pharmaceutical developers pursuing chiral switch strategies for atenolol (transitioning from racemate to single-enantiomer product), esatenolol represents the active pharmaceutical ingredient (API) reference standard. With pure (S)-atenolol already launched in India for hypertension and angina pectoris [3], esatenolol serves as the comparator for bioequivalence studies, stability testing, and impurity profiling. The established pharmacodynamic equivalence between 50 mg esatenolol and 100 mg racemate provides the clinical bridging data necessary for regulatory submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esatenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.